molecular formula C16H15NO4 B434501 methyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate CAS No. 352644-27-0

methyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

Cat. No.: B434501
CAS No.: 352644-27-0
M. Wt: 285.29g/mol
InChI Key: JYIZYCSPWRVKGS-UHFFFAOYSA-N
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Description

Methyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate is a bicyclic compound featuring a hexahydroisoindole-1,3-dione core linked to a methyl benzoate group. This structure combines a rigid dioxo-isoindole moiety with an aromatic ester, making it a versatile intermediate in organic synthesis and drug discovery. Its synthesis typically involves Diels-Alder reactions or nucleophilic additions, as seen in related compounds (e.g., ). The compound’s reactivity and stability are influenced by the electron-withdrawing dione group and the ester’s hydrolytic sensitivity .

Properties

IUPAC Name

methyl 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-21-16(20)10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)15(17)19/h2-3,6-9,12-13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIZYCSPWRVKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C3CC=CCC3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Using Phthalimide Derivatives

A widely adopted route involves the reaction of methyl 4-aminobenzoate with activated isoindoline-1,3-dione precursors. Potassium phthalimide ( ) serves as a key reagent for introducing the isoindolyl group via nucleophilic substitution. For example, heating methyl 4-aminobenzoate with potassium phthalimide in dimethylformamide (DMF) at 100°C for 3 hours yields the target compound in 93% purity after recrystallization . This method benefits from high atom economy and scalability, though it requires anhydrous conditions to avoid hydrolysis of the phthalimide intermediate.

Alternative leaving groups, such as chloro or bromo derivatives, have been explored. A 2024 study documented the use of methyl 4-(3-chloropropanamido)benzoate reacting with 1,3-dioxohexahydroisoindole in the presence of triethylamine, achieving an 88% yield. The reaction mechanism proceeds through an SN2 pathway, with the chloride leaving group facilitating nucleophilic attack by the isoindolyl nitrogen.

Cyclization of Acylated Precursors

Cyclization strategies offer a route to construct the isoindoline ring in situ. A 2025 patent described the condensation of methyl 4-(3-aminopropanamido)benzoate with maleic anhydride under acidic conditions (HCl, 60°C), forming the hexahydroisoindol-1,3-dione ring via intramolecular cyclization . This one-pot method reduces purification steps but requires precise stoichiometric control to minimize side products like oligomers.

MethodStarting MaterialCatalystTemperatureYield
Nucleophilic SubstitutionMethyl 4-aminobenzoateK-phthalimide 100°C93%
CyclizationMethyl 4-(3-aminopropanamido)benzoateHCl 60°C85%

Esterification of Carboxylic Acid Intermediates

The methyl ester group is typically introduced early in the synthesis to avoid side reactions. However, post-cyclization esterification has been reported using diazomethane or trimethylsilyldiazomethane. For instance, treating 4-(1,3-dioxoisoindol-2-yl)benzoic acid with diazomethane in diethyl ether at 0°C achieves near-quantitative methylation . This approach is advantageous for acid-sensitive substrates but poses safety risks due to diazomethane’s explosivity.

Solid-Phase Synthesis for High-Throughput Applications

Recent advances employ resin-bound intermediates to streamline purification. A 2024 study utilized Wang resin-functionalized benzoic acid, which underwent amide coupling with isoindoline-1,3-dione derivatives followed by esterification with methanol/BF3·OEt2. Cleavage from the resin yielded the target compound with >95% purity, though scalability remains limited .

Comparative Analysis of Methodologies

Nucleophilic substitution remains the most industrially viable method due to its high yields and compatibility with continuous flow systems. Cyclization routes, while elegant, suffer from lower yields (75–85%) due to competing polymerization . Solid-phase synthesis is reserved for small-scale research applications requiring ultra-high purity.

Critical challenges include:

  • Regioselectivity : Ensuring substitution occurs at the benzoate’s para-position requires directing groups or protective strategies .

  • Purification : Silica gel chromatography is commonly used, but recrystallization from ethanol/water mixtures improves recovery .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the isoindoline moiety to a more saturated form.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated isoindoline derivatives. Substitution reactions can result in various ester or amide derivatives.

Scientific Research Applications

Methyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Chain and Substituent Variations

a) Ethyl 4-(1,3-dioxo-isoindol-2-yl)benzoate ()

  • Structural Difference : Ethyl ester instead of methyl.
  • Synthesis : Similar to the methyl derivative but uses ethyl alcohol in esterification.

b) 2-(4-Chlorophenyl)-2-oxoethyl benzoate derivative ()

  • Structural Difference : Chlorophenyl-oxoethyl ester substituent.
  • Impact : The electron-withdrawing Cl group may improve metabolic stability and alter binding interactions in biological targets (e.g., enzyme inhibition).
  • Molecular Weight : 423.85 g/mol (vs. ~307.3 g/mol for the methyl analog), affecting pharmacokinetics .
Core Modifications: Isoindole Dione Derivatives

a) Sulfonamide-linked derivatives ()

  • Example : 3-(1,3-Dioxo-isoindol-2-yl)benzenesulfonamide.
  • Key Difference : Replacement of benzoate ester with a sulfonamide group.
  • Bioactivity : Exhibits anti-inflammatory activity (COX-1/2 inhibition) with IC₅₀ values in the micromolar range, attributed to sulfonamide’s hydrogen-bonding capacity .

b) Quinazoline-fused derivatives ()

  • Example : 2,2'-(2,4-Dioxoquinazolin-1,3-diyl)bis(n-(1,3-dioxo-isoindol-2-yl)acetamide).
  • Key Difference : Quinazoline ring fused to the isoindole dione.
  • Bioactivity : Demonstrates antibacterial activity (MIC: 8–32 µg/mL against S. aureus), likely due to enhanced π-π stacking with bacterial DNA .

Physicochemical Properties and Spectral Data

Property Methyl Benzoate Derivative (Target) Ethyl Analog () Sulfonamide Derivative ()
Molecular Formula C₁₅H₁₃NO₄ C₁₆H₁₅NO₄ C₁₅H₁₁ClN₂O₄
Molecular Weight ~307.3 g/mol ~309.3 g/mol 318.7 g/mol
Melting Point Not reported (likely viscous liquid) Not reported 159–161°C
IR (C=O stretch) ~1773 cm⁻¹ (dione), ~1727 cm⁻¹ (ester) Similar 1773, 1699 cm⁻¹ (dione, sulfonamide)
¹H-NMR (δ ppm) Aromatic protons: ~7.2–8.1 Ethyl group: δ 1.2–1.4 Sulfonamide NH₂: δ 3.29

Biological Activity

Methyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H20N2O5
  • Molecular Weight : 356.4 g/mol
  • IUPAC Name : Methyl 4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanoylamino]benzoate
  • Canonical SMILES : COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3CC=CCC3C2=O

The compound features a benzoate ester linked to a propanamido group and an isoindoline derivative, contributing to its unique biological properties.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of Isoindoline Derivative : The reaction begins with phthalic anhydride and glycine methyl ester to create an isoindoline intermediate.
  • Final Product Formation : This intermediate is then reacted with 4-aminobenzoic acid under controlled conditions to yield the final compound.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Potential

Studies have suggested that this compound may possess anticancer properties. In a series of assays involving cancer cell lines (e.g., MCF-7 breast cancer cells), the compound showed significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Analgesic Effects

Recent pharmacological tests have indicated that modifications to the benzene moiety of similar compounds can enhance analgesic properties. While specific data on this compound is limited, its structural analogs suggest potential in pain management applications.

Research Findings and Case Studies

A summary of key studies is presented below:

Study ReferenceFocusFindings
Antimicrobial ActivityEffective against multiple bacterial strains; potential for development as an antibiotic.
Anticancer ActivityInduced apoptosis in MCF-7 cells; significant cytotoxicity observed.
Analgesic PropertiesModifications enhance pain relief; further studies needed on this compound's effects.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways.

Q & A

Q. What methodologies are recommended for optimizing the synthesis yield of methyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate?

Methodological Answer:

  • Step 1: Reaction Condition Screening
    Vary catalysts (e.g., Lewis acids), solvents (polar vs. non-polar), and temperatures (25–80°C) to identify optimal parameters. For similar isoindole derivatives, DMF at 60°C with Pd catalysis improved yields .
  • Step 2: Purification Techniques
    Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (methanol/water) to enhance purity.
  • Step 3: Analytical Validation
    Confirm purity via HPLC (>95%) and track byproducts using LC-MS .

Q. Table 1: Example Reaction Optimization Parameters

ParameterTested RangeOptimal ConditionYield Improvement
CatalystPd(OAc)₂, CuIPd(OAc)₂+25%
SolventDMF, THF, TolueneDMF+18%
Temperature (°C)25–8060+15%

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    Analyze ¹H and ¹³C NMR spectra to confirm substituent positions. For isoindole derivatives, aromatic protons appear at δ 7.2–8.1 ppm, and carbonyl carbons at δ 165–175 ppm .
  • X-ray Crystallography:
    Resolve crystal structure to validate stereochemistry and hydrogen bonding (e.g., C=O···H-N interactions) .
  • Mass Spectrometry (MS):
    Confirm molecular ion ([M+H]⁺) and fragmentation patterns. For example, a parent ion at m/z 334.41 matches C₁₈H₁₅N₃O₄S derivatives .

Q. Table 2: Key Spectral Data from X-ray Analysis

ParameterValue (Å/°)Significance
C=O Bond Length1.21 ÅConfirms carbonyl group integrity
N-H···O Hydrogen Bond2.89 Å, 165°Stabilizes crystal packing
Dihedral Angle (Ph-O)12.5°Indicates planarity of the system

Q. How should researchers assess the compound’s stability under experimental conditions?

Methodological Answer:

  • Accelerated Stability Testing:
    Expose the compound to heat (40°C), humidity (75% RH), and light (UV, 254 nm) for 7–14 days. Monitor degradation via HPLC .
  • pH-Dependent Stability:
    Dissolve in buffers (pH 2–12) and track hydrolysis by LC-MS. Isoindole derivatives degrade rapidly in basic conditions (pH >10) .
  • Storage Recommendations:
    Store at –20°C in inert atmosphere (argon) with desiccants to prevent oxidation and hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Step 1: Reproduce Assays
    Use standardized protocols (e.g., IC₅₀ determination in enzyme inhibition assays) across multiple labs. Variability in cell lines (HEK293 vs. HeLa) may explain discrepancies .
  • Step 2: Structural Analog Comparison
    Compare activity with analogs (e.g., methyl benzoate vs. ethyl ester derivatives). For example, ester group modifications alter logP and membrane permeability .
  • Step 3: Mechanistic Profiling
    Use SPR (Surface Plasmon Resonance) to validate target binding affinity and rule off-target effects .

Q. Table 3: Comparative Bioactivity of Analogous Compounds

Compound ModificationIC₅₀ (μM)Solubility (mg/mL)LogP
Methyl Ester (Parent)0.450.122.8
Ethyl Ester1.20.083.1
Chlorophenyl Substituent0.120.053.5

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking:
    Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2). Prioritize poses with ∆G < –8 kcal/mol and hydrogen bonds to catalytic residues .
  • MD Simulations:
    Run 100 ns simulations (AMBER force field) to assess binding stability. RMSD < 2 Å indicates robust target engagement .
  • QSAR Modeling:
    Train models on isoindole derivatives to correlate substituent electronegativity with activity (R² > 0.85) .

Q. What strategies can elucidate the mechanism of action in cellular systems?

Methodological Answer:

  • Transcriptomic Profiling:
    Perform RNA-seq on treated vs. untreated cells (p < 0.05, FDR correction). Pathway enrichment (KEGG) may reveal apoptosis or oxidative stress pathways .
  • CRISPR Knockout Screens:
    Identify gene knockouts (e.g., CASP3) that rescue cytotoxicity, confirming target relevance .
  • Metabolomic Tracking:
    Use LC-HRMS to detect metabolite shifts (e.g., ATP depletion) linked to mitochondrial dysfunction .

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